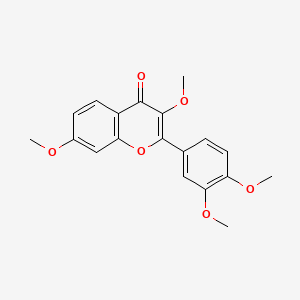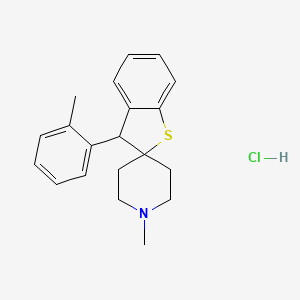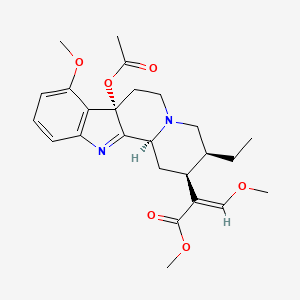
7-Acetoxymitragynine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetoxymitragynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is a derivative of mitragynine and is known for its potent analgesic properties. It has garnered significant interest due to its potential therapeutic applications and unique pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxymitragynine typically involves the acetylation of mitragynine. One common method is to react mitragynine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of mitragynine from kratom leaves, followed by its chemical modification through acetylation. The use of large-scale reactors and purification systems ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetoxymitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 7-hydroxymitragynine.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include 7-hydroxymitragynine, which is known for its enhanced potency compared to mitragynine, and other derivatives with modified pharmacological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its interaction with opioid receptors and its effects on cellular pathways.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
7-Acetoxymitragynine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the δ- and κ-opioid receptors. This dual action contributes to its analgesic properties while minimizing side effects such as respiratory depression. The compound also influences various molecular pathways, including the inhibition of adenylate cyclase and modulation of ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitragynine: The parent compound of 7-Acetoxymitragynine, known for its analgesic and stimulant effects.
7-Hydroxymitragynine: A more potent derivative with stronger analgesic properties.
Speciogynine: Another alkaloid found in kratom with distinct pharmacological effects.
Uniqueness
This compound is unique due to its balanced interaction with multiple opioid receptors, providing effective pain relief with a lower risk of side effects. Its acetoxy group enhances its pharmacokinetic properties, making it a valuable compound for therapeutic applications.
Propriétés
Numéro CAS |
174418-81-6 |
|---|---|
Formule moléculaire |
C25H32N2O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
Clé InChI |
RJTCCQKAKCMBTR-XBULZMPJSA-N |
SMILES isomérique |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
SMILES canonique |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


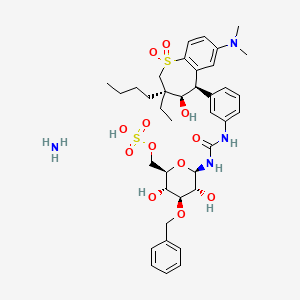
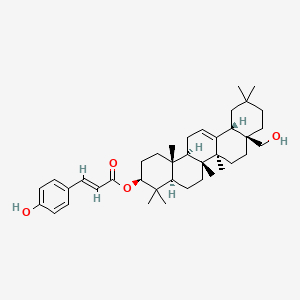
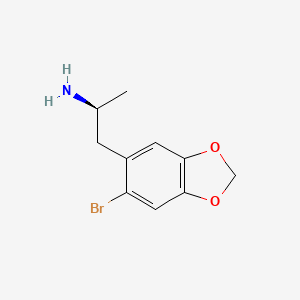

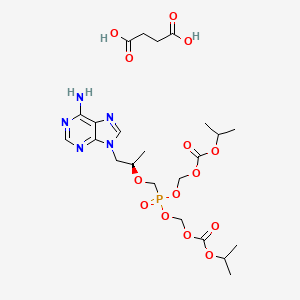
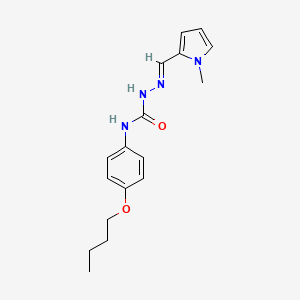
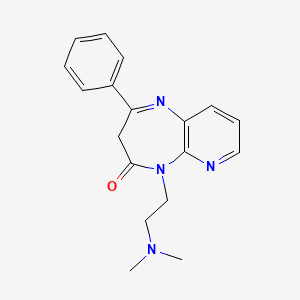


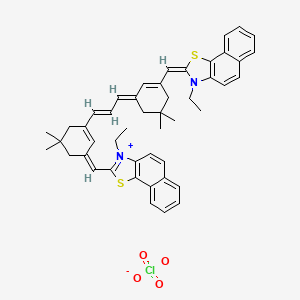

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
